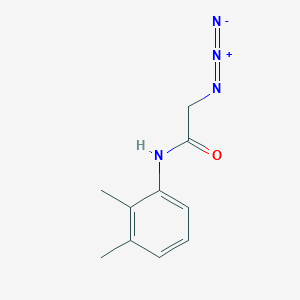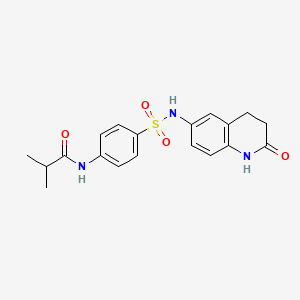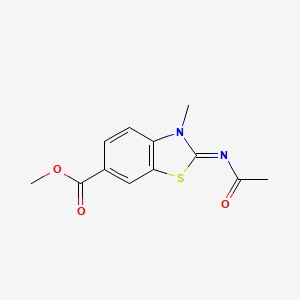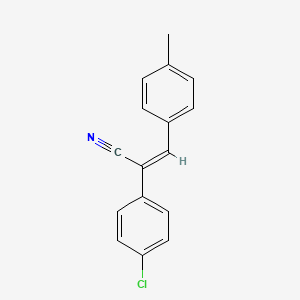
(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include acidity or basicity, reactivity with common reagents, and other chemical behaviors.科学的研究の応用
Polymerization and Material Science
- Anionic Polymerization : This compound, along with similar substituted α-phenylacrylonitriles, has been synthesized and demonstrated to polymerize easily under anionic conditions. The ease of polymerization could open pathways for creating new polymer materials with specific properties (Von Michael Sonntag & W. Funke, 1970).
Organic Solar Cells
- Organic Solar Cell Application : A study synthesized a novel soluble asymmetric acrylonitrile derivative, incorporating (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile structure, for use as an electron acceptor in bulk heterojunction organic solar cells. Its optical, electronic properties, and photovoltaic performance were investigated, showcasing its potential in enhancing solar cell efficiencies (M. Kazici et al., 2016).
Synthetic Chemistry and Drug Design
- Synthesis and Biological Evaluation : Research focusing on the synthesis of diphenyl acrylonitrile derivatives bearing halogens, including (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile, showed significant antiproliferative activity against human cancer cell lines. These findings underline the compound's potential in the development of selective anticancer agents (Jiajun Li et al., 2018).
Optical and Spectroscopic Characterization
- Spectroscopic Characterization : A study focused on the Knoevenagel condensation to synthesize a series of 3-phenyl-2-arylacrylonitriles, including (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile. This work provided valuable insights into the effects of substituents on the electronic properties of acrylonitrile derivatives, contributing to the field of molecular electronics and photonics (M. Percino et al., 2011).
Photophysical Properties
- Photophysical Investigation : Another study synthesized α,β-diarylacrylonitrile derivatives to examine their photoluminescence characteristics. These compounds, including variations of the (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile, emit green fluorescence, indicating their potential use in optoelectronic devices due to their good thermal stability and fluorescence properties (Bao Li et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
将来の方向性
This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
Please note that not all compounds will have detailed information available in all of these categories, especially if they are not widely studied. For a specific compound like “(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more specific information or guide you to relevant resources.
特性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c1-12-2-4-13(5-3-12)10-15(11-18)14-6-8-16(17)9-7-14/h2-10H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIJGBKTWPTUHN-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2606852.png)
![(Z)-methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2606853.png)
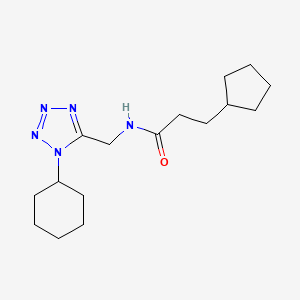
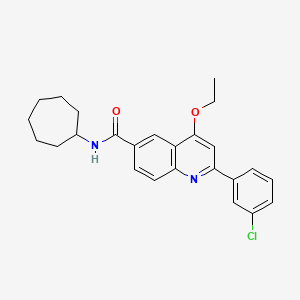
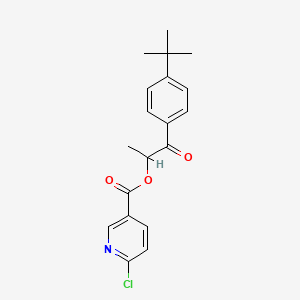
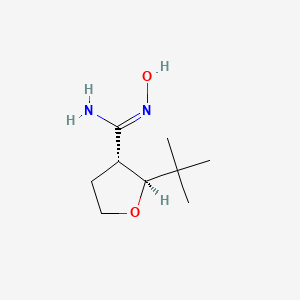
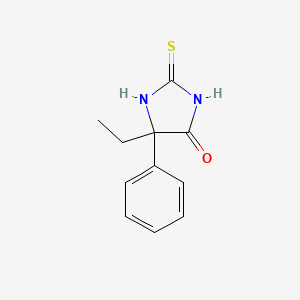
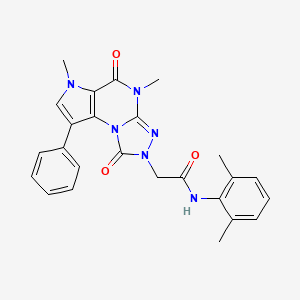
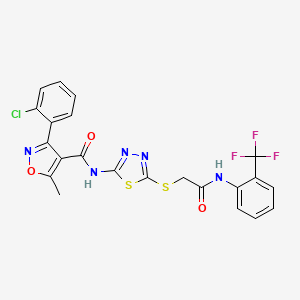
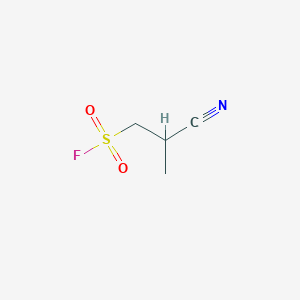
![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)
